Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate is a highly fluorinated organic compound. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds like Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate typically involves multiple steps of fluorination. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of trifluoromethyl groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and often hazardous fluorinating agents. The production methods must ensure high purity and yield while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the effects of fluorination on biological activity.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including drug development.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate exerts its effects involves interactions with molecular targets and pathways influenced by its extensive fluorination. The trifluoromethoxy groups can interact with various biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Group-Containing Compounds: These include compounds like trifluoromethane and trifluoroethanol, which also contain the trifluoromethyl group but differ in their overall structure and properties.
Other Highly Fluorinated Compounds: Compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) share the characteristic of extensive fluorination but have different functional groups and applications.
Uniqueness
Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate is unique due to its specific combination of multiple trifluoromethoxy groups and the difluoroacetate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H3F21O11 |
---|---|
Molecular Weight |
722.11 g/mol |
IUPAC Name |
methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetate |
InChI |
InChI=1S/C12H3F21O11/c1-35-2(34)3(13,14)36-5(18,19)38-7(22,23)40-9(26,27)42-11(30,31)44-12(32,33)43-10(28,29)41-8(24,25)39-6(20,21)37-4(15,16)17/h1H3 |
InChI Key |
PKSSDISFEUHBRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(OC(OC(OC(OC(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.